An In-depth Technical Guide to 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
An In-depth Technical Guide to 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research. While a specific CAS number for this compound is not readily found in public databases, suggesting its novelty, this document extrapolates its likely properties, synthesis, and biological potential based on established knowledge of structurally related analogs. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the unique characteristics of this molecule.
Introduction and Chemical Identity
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid belongs to the well-established class of phenoxyacetic acids. This class of compounds is characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the para position and a cyclohexyl group at the ortho position, are expected to confer distinct physicochemical and biological properties.
While a dedicated CAS number for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid has not been identified, a closely related structure, [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester, is registered under CAS No. 148304-77-2 [1]. This highlights the existence of similar chemical scaffolds in the scientific literature.
Phenoxyacetic acid derivatives have a rich history of application, ranging from widely used herbicides to diverse pharmacological agents with anti-inflammatory, anticonvulsant, and antibacterial activities.[2][3][4] The introduction of a bulky, lipophilic cyclohexyl group alongside a halogen atom on the phenoxy ring presents an intriguing modification that warrants detailed investigation for novel applications.
Predicted Physicochemical Properties
Based on the known properties of analogous compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and other chlorinated phenoxyacetic acids, we can predict the general physicochemical characteristics of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.[5][6]
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₄H₁₇ClO₃ | Based on the chemical structure. |
| Molecular Weight | ~284.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Phenoxyacetic acids are typically crystalline solids at room temperature.[3] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, ether, and acetone. | The presence of the nonpolar cyclohexyl group and the chlorine atom is expected to decrease water solubility compared to unsubstituted phenoxyacetic acid. Chlorination of the phenoxyacetic acid backbone generally leads to a decrease in water solubility.[5] |
| pKa | Estimated to be in the range of 3-4. | The carboxylic acid moiety will be acidic. The pKa of (4-chloro-2-methylphenoxy)acetic acid is approximately 3.13.[6] |
| LogP | Expected to be > 3. | The lipophilic cyclohexyl group will significantly increase the octanol-water partition coefficient, suggesting a high potential for bioaccumulation. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (phenoxide).
Overall Reaction:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-chloro-2-cyclohexylphenol in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add 1.5 equivalents of a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Alkylation: Add 1.2 equivalents of ethyl chloroacetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.
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Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
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Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
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Reaction: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
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Purification and Characterization: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Mechanism of Action
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
Potential as a Herbicide:
Many chlorinated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins that act as herbicides.[6] They mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. The presence of the 4-chloro substituent in the target molecule suggests a potential for herbicidal activity. The bulky 2-cyclohexyl group may influence its selectivity and potency.
Caption: Putative mechanism of herbicidal action via the auxin pathway.
Potential Pharmacological Applications:
Phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications. Recent studies have shown that some analogs possess anti-inflammatory, and anticonvulsant properties.[7]
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Anti-inflammatory Activity: Some phenoxyacetic acid derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] The structural features of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid could allow it to fit into the active site of COX enzymes, potentially leading to anti-inflammatory effects.
-
Anticonvulsant Activity: The exact mechanism for the anticonvulsant activity of phenoxyacetic acid derivatives is still under investigation, but it is an active area of research.[7]
Analytical Methodologies
The analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in various matrices would likely follow established protocols for other phenoxyacetic acid herbicides.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique for extracting phenoxyacetic acids from aqueous samples. The pH of the sample is adjusted to an acidic level to ensure the analyte is in its protonated, more organic-soluble form.
-
Solid-Phase Extraction (SPE): Offers a more efficient and selective method for sample cleanup and concentration.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), HPLC is a powerful tool for the separation and quantification of phenoxyacetic acids.
-
Gas Chromatography (GC): Often used after a derivatization step (e.g., methylation) to convert the non-volatile carboxylic acid into a more volatile ester. GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity.
In Silico ADME/Tox Prediction
Computational tools can provide valuable insights into the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a novel compound before extensive experimental work is undertaken.[9][10][11][12][13]
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Absorption: The predicted high LogP value suggests that the compound is likely to be well-absorbed through passive diffusion across biological membranes.
-
Distribution: The lipophilic nature of the molecule may lead to its distribution into fatty tissues.
-
Metabolism: The phenoxyacetic acid structure may be susceptible to metabolism via hydroxylation of the aromatic or cyclohexyl ring, followed by conjugation.
-
Toxicity: The toxicology of cyclohexane-containing aromatic compounds can vary. While cyclohexane itself can have effects on the central nervous system, the overall toxicity of the target molecule would need to be experimentally determined.[10]
Conclusion and Future Directions
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid represents an unexplored molecule within the versatile class of phenoxyacetic acids. Based on the extensive knowledge of its analogs, it holds potential for applications in both agriculture and medicine. The proposed synthesis via Williamson ether synthesis offers a straightforward route to obtain this compound for further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain a pure sample of the compound, and its structure should be unequivocally confirmed using modern analytical techniques. A CAS number should then be registered.
-
Physicochemical Property Determination: Experimental measurement of key properties such as melting point, solubility, and pKa is crucial for its practical application and for validating in silico predictions.
-
Biological Screening: The compound should be screened for a wide range of biological activities, including herbicidal, anti-inflammatory, antimicrobial, and anticonvulsant effects.
-
Toxicological Evaluation: A comprehensive toxicological assessment is necessary to determine its safety profile for any potential application.
This technical guide provides a solid starting point for researchers to embark on the exploration of this novel and potentially valuable chemical entity.
References
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- CAS No : 1197-54-2 | Product Name : 2-(4-Aminocyclohexyl)acetic Acid. (n.d.).
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